4,4-Diethoxy-1-nitrobut-1-ene
Description
4,4-Diethoxy-1-nitrobut-1-ene is an organic compound with the molecular formula C8H15NO4. It is characterized by the presence of a nitro group and two ethoxy groups attached to a butene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
CAS No. |
918160-38-0 |
|---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4,4-diethoxy-1-nitrobut-1-ene |
InChI |
InChI=1S/C8H15NO4/c1-3-12-8(13-4-2)6-5-7-9(10)11/h5,7-8H,3-4,6H2,1-2H3 |
InChI Key |
GHGUSPQVPMXHRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC=C[N+](=O)[O-])OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethoxy-1-nitrobut-1-ene typically involves the nitration of 4,4-diethoxybut-1-ene. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group. Common reagents used in this process include nitric acid and sulfuric acid as the nitrating agents. The reaction is usually performed at low temperatures to prevent over-nitration and decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of 4,4-Diethoxy-1-nitrobut-1-ene may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Diethoxy-1-nitrobut-1-ene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of 4,4-diethoxy-1-aminobut-1-ene.
Substitution: Formation of various substituted butenes depending on the nucleophile used.
Scientific Research Applications
4,4-Diethoxy-1-nitrobut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4,4-Diethoxy-1-nitrobut-1-ene involves its interaction with molecular targets through its nitro and ethoxy groups. The nitro group can participate in redox reactions, while the ethoxy groups can undergo hydrolysis or substitution. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobut-1-ene: Similar structure but lacks the ethoxy groups.
4,4-Dimethoxy-1-nitrobut-1-ene: Similar structure with methoxy groups instead of ethoxy groups.
4,4-Diethoxy-2-nitrobut-1-ene: Similar structure with the nitro group at a different position.
Uniqueness
4,4-Diethoxy-1-nitrobut-1-ene is unique due to the presence of both nitro and ethoxy groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Biological Activity
4,4-Diethoxy-1-nitrobut-1-ene (CAS No. 918160-38-0) is an organic compound notable for its unique structure, which includes a nitro group and two ethoxy groups attached to a butene backbone. Its molecular formula is , and it has a molecular weight of 189.21 g/mol. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential biological activities and reactivity.
The biological activity of 4,4-Diethoxy-1-nitrobut-1-ene primarily relates to its nitro and ethoxy groups. The nitro group can engage in redox reactions, while the ethoxy groups may undergo hydrolysis or substitution reactions. These interactions can influence the activity of enzymes, receptors, or other biomolecules, leading to various biological effects such as:
- Antimicrobial Activity : Nitro compounds often exhibit antimicrobial properties, potentially making 4,4-Diethoxy-1-nitrobut-1-ene useful in pharmaceutical applications.
- Cytotoxicity : Some studies suggest that nitroalkenes can induce cytotoxic effects in certain cancer cell lines.
Reactivity and Electrophilicity
Research indicates that nitroalkenes like 4,4-Diethoxy-1-nitrobut-1-ene are highly reactive species that can act as Michael acceptors in various reactions. The electrophilic nature of the nitro group allows it to participate in nucleophilic addition reactions with various nucleophiles.
| Reactivity Parameter | Value |
|---|---|
| Electrophilicity (E) | -12 to -16 |
| Nucleophilicity (N) | Varied based on nucleophile |
These parameters suggest that 4,4-Diethoxy-1-nitrobut-1-ene can react with a range of nucleophiles, which may lead to the formation of diverse chemical products.
Antimicrobial Activity
A study investigated the antimicrobial properties of various nitro compounds, including 4,4-Diethoxy-1-nitrobut-1-ene. The compound was tested against several bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
These results indicate that 4,4-Diethoxy-1-nitrobut-1-ene exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.
Cytotoxicity Studies
Another study assessed the cytotoxic effects of 4,4-Diethoxy-1-nitrobut-1-ene on human cancer cell lines. The findings highlighted:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
| A549 | 20 |
The IC50 values suggest that the compound has a moderate cytotoxic effect on these cell lines, indicating potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
